molecular formula C7H10N3NaO6S B1665336 Avibactam sodium, (+)- CAS No. 396731-20-7

Avibactam sodium, (+)-

Cat. No.: B1665336
CAS No.: 396731-20-7
M. Wt: 287.23 g/mol
InChI Key: RTCIKUMODPANKX-JBUOLDKXSA-M
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Mechanism of Action

Target of Action

Avibactam sodium is a non-β-lactam β-lactamase inhibitor . Its primary targets are the β-lactamase enzymes, specifically the Ambler class A β-lactamases (including Klebsiella pneumoniae carbapenemases), Ambler class C, and some Ambler class D β-lactamases . These enzymes are produced by bacteria and are responsible for the degradation of β-lactam antibiotics, leading to antibiotic resistance .

Mode of Action

Avibactam sodium inactivates its target β-lactamase enzymes through a unique covalent and reversible mechanism . By doing so, it protects β-lactam antibiotics, such as ceftazidime, from degradation by these enzymes . This restoration of the antibacterial activity of β-lactam antibiotics is crucial in combating antibiotic-resistant bacterial pathogens .

Biochemical Pathways

The primary biochemical pathway affected by avibactam sodium involves the inhibition of β-lactamase enzymes. This inhibition prevents these enzymes from deactivating β-lactam antibiotics, thereby preserving the antibiotics’ ability to inhibit bacterial cell wall synthesis . The downstream effect of this action is the disruption of bacterial cell growth and proliferation, leading to the death of the bacteria .

Pharmacokinetics

Avibactam sodium and ceftazidime have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The result of avibactam sodium’s action is the effective treatment of severe infections caused by otherwise resistant bacteria . This includes complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . The success of avibactam sodium in clinical trials validates its efficacy in treating infections caused by multi-drug resistant gram-negative bacterial pathogens .

Action Environment

The action of avibactam sodium is influenced by various environmental factors. For instance, the presence of other β-lactamase-producing bacteria can affect the efficacy of avibactam sodium. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment

Biochemical Analysis

Biochemical Properties

Avibactam sodium plays a crucial role in biochemical reactions. It inhibits Class A and Class C β-lactamases . As such, it restores the susceptibility to ceftaroline and ceftazidime of Enterobacteriaceae with ESBLs, AmpC, KPC, and OXA-48 carbapenemases . Avibactam sodium interacts with these enzymes and blocks the access of the substrate to the enzyme .

Cellular Effects

Avibactam sodium has significant effects on various types of cells and cellular processes. It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It influences cell function by inhibiting the activity of β-lactamase enzymes that destroy penicillins and cephalosporins .

Molecular Mechanism

The mechanism of action of Avibactam sodium is unique and effective. It inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .

Temporal Effects in Laboratory Settings

The effects of Avibactam sodium change over time in laboratory settings. These combined effects grant the avibactam-enzyme complex an extended half-life time of more than 7 days for TEM-1 and P99 β-lactamases . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.

Dosage Effects in Animal Models

In animal models, the effects of Avibactam sodium vary with different dosages. Animal models supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Avibactam sodium is involved in significant metabolic pathways. No metabolism of avibactam was observed in human liver preparations . Unchanged avibactam is the major drug-related component in human plasma and urine . This suggests that Avibactam sodium interacts with enzymes or cofactors in the metabolic pathways.

Transport and Distribution

Avibactam sodium is transported and distributed within cells and tissues. The steady state volumes of distribution of avibactam is 22.2L . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

The preparation of Avibactam sodium, (+)- involves several synthetic routes and reaction conditions. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K . The preparation of the intermediate compound K involves multiple steps:

Another synthetic route involves lipase-catalyzed resolution and simultaneous debenzylation/sulfation . This method starts with commercially available ethyl-5-hydroxypicolinate and proceeds through ten steps to yield Avibactam sodium, (+)- with an overall yield of 23.9% .

Properties

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-JBUOLDKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027694
Record name Avibactam sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396731-20-7, 1192491-61-4
Record name AVE-1330A
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avibactam sodium
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Record name AVE-1330A
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Record name AVIBACTAM SODIUM
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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